molecular formula C12H17NO2 B1313211 4-(2-Methoxyphenyl)piperidin-4-ol CAS No. 81950-85-8

4-(2-Methoxyphenyl)piperidin-4-ol

Cat. No. B1313211
CAS RN: 81950-85-8
M. Wt: 207.27 g/mol
InChI Key: RQKOZXQKXHODOQ-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)piperidin-4-ol is a cyclic secondary amine . It is an organic compound that is a part of the piperidine class . Its molecular formula is C12H17NO2 .


Synthesis Analysis

Piperidines, including 4-(2-Methoxyphenyl)piperidin-4-ol, are important synthetic fragments for designing drugs . They can be synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .


Molecular Structure Analysis

The compounds were characterized by 1H NMR, 13C NMR, MS, and elemental analysis . The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-Methoxyphenyl)piperidin-4-ol include its molecular formula C12H17NO2 and molecular weight 207.27 .

Scientific Research Applications

Antibacterial Agents

A compound closely related to 4-(2-Methoxyphenyl)piperidin-4-ol, identified as C10 in research, has been shown to selectively kill bacterial persisters tolerant to antibiotic treatment without affecting normal antibiotic-sensitive cells. This chemical supplementation causes persisters to revert to antibiotic-sensitive cells, aiding in the eradication of bacterial persisters and potentially elucidating the mechanism of persistence in bacteria (Kim et al., 2011).

Stereochemical Outcome in Synthesis

In the synthesis of certain dihydroxy piperidines, which are structurally related to 4-(2-Methoxyphenyl)piperidin-4-ol, the stereochemical outcome of acid-mediated amido cyclization reactions was significantly influenced by allylic 1,3-strain rather than the participation of a neighboring group. This research provides insight into the factors that influence stereochemical outcomes in the synthesis of complex molecules, which could be relevant for the synthesis and study of 4-(2-Methoxyphenyl)piperidin-4-ol derivatives (Ramakrishna et al., 2016).

Molecular Design and Bioevaluation

Compounds structurally related to 4-(2-Methoxyphenyl)piperidin-4-ol were designed as part of a study to develop novel Selective Estrogen Receptor Modulators (SERMs). The study involved the synthesis of chiral and racemic piperidin-4-ols, their bioevaluation against estrogen-responsive human breast cancer cells, and the assessment of their estrogen receptor alpha binding activity. This research indicates the potential of piperidin-4-ol derivatives in the development of therapeutics for conditions influenced by estrogen receptors (Yadav et al., 2011).

DNA Binding Studies

N-acyl derivatives of a compound structurally similar to 4-(2-Methoxyphenyl)piperidin-4-ol were synthesized and evaluated for their antibacterial and antioxidant activities. Importantly, DNA binding studies were conducted on these compounds, revealing that some derivatives possess good binding affinity with DNA. This suggests potential applications in understanding interactions at the molecular level and designing compounds for specific biological targets (Mohanraj & Ponnuswamy, 2018).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

4-(2-methoxyphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-15-11-5-3-2-4-10(11)12(14)6-8-13-9-7-12/h2-5,13-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKOZXQKXHODOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442746
Record name 4-(2-methoxyphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)piperidin-4-ol

CAS RN

81950-85-8
Record name 4-(2-methoxyphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 15 g of 2-bromoanisole in 50 ml of THF is cooled to -70° C., under nitrogen, a 1.6M solution of n-butyllithium in THF is added dropwise and the mixture is kept stirring for 1 hour. The mixture is cooled to -70° C. and a solution of 15.2 g of 1-benzylpiperid-4-one in 50 ml of THF is added dropwise. The mixture is kept stirring while allowing the temperature to rise to RT and after 1 hour, the reaction mixture is concentrated under vacuum. The residue is taken up in AcOEt, the organic phase washed with water, with a saturated solution of NaCl, dried over MgSO4 and the solvent evaporated under vacuum. 14 g of the expected product are obtained after crystallization from the AcOEt/ether/heptane mixture.
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15 g
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50 mL
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15.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RJ Conway - 2011 - scholar.archive.org
I would like to thank my supervisors, Dr Ian Crosby and Dr Ben Capuano, for their advice and encouragement throughout the project, and for input into and proof reading of this thesis. …
Number of citations: 2 scholar.archive.org
M Daerr, L Allmendinger, G Höfner… - Medicinal Chemistry …, 2020 - Springer
The present study aimed at the development of fluorescent inhibitors addressing the GABA transporters mGAT1–mGAT4 as potential tool compounds in fluorescence based biological …
Number of citations: 1 link.springer.com
M Daerr, J Pabel, G Höfner, P Mayer… - Medicinal Chemistry …, 2020 - Springer
BODIPY dyes are well known for their outstanding spectroscopic properties and are therefore established in a range of fluorescence based analysis techniques for in vitro as well as for …
Number of citations: 3 link.springer.com
MA Arribas - 2010 - egrove.olemiss.edu
Opioid analgesics such as morphine and its derivatives are the most frequently prescribed narcotics for the treatment of severe and chronic pain. Among other side effects caused by the …
Number of citations: 2 egrove.olemiss.edu
A Kragler, G Höfner, KT Wanner - European journal of pharmacology, 2005 - Elsevier
Searching for potent and subtype selective parent structures of the murine γ-aminobutyric acid (GABA) transporter subtypes mGAT3 and mGAT4 a series of amino acids was …
Number of citations: 56 www.sciencedirect.com
M Daerr - 2020 - edoc.ub.uni-muenchen.de
Ausgehend vom Singulet-Zustand S0 führt Absorption eines Photons zur elektronischen Anregung eines Moleküls, das dadurch in den S1-Zustand oder höher und die zugehörigen …
Number of citations: 5 edoc.ub.uni-muenchen.de

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